The compound 160015-13-4 is primarily known in the context of pharmaceutical research. It is often associated with studies related to drug development, particularly in the field of oncology and neuropharmacology. The specific source or origin of this compound can be traced back to synthetic processes developed in laboratories focusing on novel therapeutic agents.
In terms of classification, 160015-13-4 falls under the category of organic compounds. More specifically, it is classified as a small molecule drug candidate. The compound may exhibit properties that align it with certain classes of pharmaceuticals, such as inhibitors or modulators of biological pathways.
The synthesis of 160015-13-4 typically involves multi-step organic synthesis techniques. Common methods include:
The synthesis may require specific reagents and catalysts to promote the desired reactions while minimizing side reactions. Reaction conditions such as temperature, pressure, and reaction time are meticulously controlled to optimize yield and purity.
The molecular structure of 160015-13-4 can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule.
Key structural data includes:
This structural information is critical for understanding how the compound interacts with biological targets.
The chemical reactivity of 160015-13-4 can be characterized by its ability to undergo various reactions, including:
Understanding these reactions requires knowledge of reaction mechanisms and kinetics, which can be studied through experimental assays and computational modeling.
The mechanism of action for 160015-13-4 is likely related to its interaction with specific biological targets such as enzymes or receptors.
Research studies often utilize binding assays or cellular assays to elucidate how this compound influences biological pathways. Data from these studies help determine its efficacy and potential side effects.
Key physical properties include:
These properties are essential for determining how the compound behaves under different conditions.
Chemical properties encompass:
Relevant data from stability studies can inform safe handling practices and storage conditions for this compound.
The primary applications of 160015-13-4 lie within scientific research, particularly in drug discovery and development. Specific uses may include:
The compound designated by CAS Registry Number 160015-13-4 has the systematic IUPAC name:(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid [1] [10]. This name reflects the compound's complex peptidic structure, comprising 14 amino acid residues with defined stereochemistry. Key structural features include:
Table 1: Key Structural Components
Structural Feature | Description |
---|---|
Core Sequence | Derived from HBV core protein residues 128-140 |
Stereochemical Designators | 34 chiral centers with specified (S) or (R) configuration |
Terminal Functional Groups | Free α-amino group (N-terminus); free carboxylate (C-terminus) |
Cyclic Structures | Multiple pyrrolidine rings from proline residues |
The CAS RN 160015-13-4 serves as a unique identifier for this specific peptide sequence and stereochemical configuration. Analysis reveals:
The molecular formula C₆₆H₁₀₃N₁₇O₁₇ (MW: 1406.63 g/mol) defines the compound's elemental composition [1] [3] [10]. Functional group analysis identifies:
Table 2: Functional Group Distribution
Group Type | Count | Location/Amino Acid Source |
---|---|---|
Amide (peptide bond) | 13 | Between all residue pairs |
Carboxylate | 1 | C-terminal leucine |
Primary Amino | 1 | N-terminal threonine |
Guanidinyl | 1 | Arginine analogue residue |
Hydroxyl | 2 | Threonine sidechain; tyrosine sidechain |
Phenolic | 1 | Tyrosine residue |
Pyrrolidinyl | 4 | Proline residues |
160015-13-4 belongs to multiple hierarchical chemical families based on structural features:
Table 3: Classification Summary
Classification Level | Category | Basis for Classification |
---|---|---|
Chemical Domain | Organic Chemistry | Carbon-based structure with C-H bonds |
Macro-molecular Type | Oligopeptide | 14 amino acid residues; MW < 10,000 Da |
Biological Role | Viral Epitope | Derived from HBV core protein immunogenic region |
Research Application | Biochemical Probe | Used in immunological studies and vaccine development |
The compound's identity as a defined-sequence peptide differentiates it from non-structurable UVCBs (Unknown or Variable Composition, Complex Reaction Products, or Biological Materials), which receive single CAS RNs despite compositional variability [2] [9]. Its exact sequence and stereochemistry justify a unique CAS RN assignment distinct from stereoisomers or truncated analogues.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: